molecular formula C14H16N4O5 B15003523 Ethyl 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)piperidine-3-carboxylate

Ethyl 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)piperidine-3-carboxylate

Cat. No.: B15003523
M. Wt: 320.30 g/mol
InChI Key: XEDJVNFXFCOYKM-UHFFFAOYSA-N
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Description

Ethyl 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)piperidine-3-carboxylate is a compound that belongs to the class of benzoxadiazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of the benzoxadiazole moiety imparts unique properties to the compound, making it useful in scientific research and industrial applications.

Preparation Methods

The synthesis of Ethyl 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)piperidine-3-carboxylate involves several steps. One common method includes the reaction of 4-chloro-7-nitro-2,1,3-benzoxadiazole with ethyl piperidine-3-carboxylate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .

Chemical Reactions Analysis

Ethyl 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)piperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzoxadiazole ring can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Ethyl 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can induce apoptosis and cell cycle arrest by activating signaling pathways such as the JNK and p38 pathways. These pathways lead to the activation of downstream targets, including c-Jun, ATF2, and p53, which are involved in cell death and growth regulation .

Comparison with Similar Compounds

Ethyl 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)piperidine-3-carboxylate can be compared with other benzoxadiazole derivatives such as:

These compounds share the benzoxadiazole core but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound.

Properties

Molecular Formula

C14H16N4O5

Molecular Weight

320.30 g/mol

IUPAC Name

ethyl 1-(4-nitro-2,1,3-benzoxadiazol-7-yl)piperidine-3-carboxylate

InChI

InChI=1S/C14H16N4O5/c1-2-22-14(19)9-4-3-7-17(8-9)10-5-6-11(18(20)21)13-12(10)15-23-16-13/h5-6,9H,2-4,7-8H2,1H3

InChI Key

XEDJVNFXFCOYKM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=CC=C(C3=NON=C23)[N+](=O)[O-]

Origin of Product

United States

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